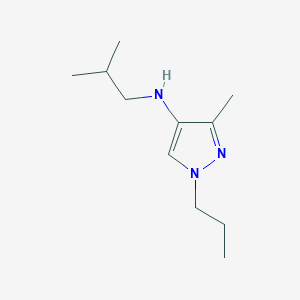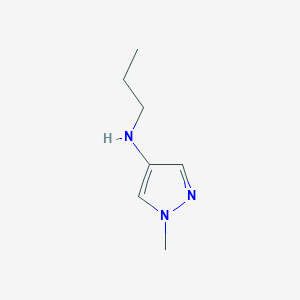![molecular formula C14H23N5 B11734081 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two pyrazole rings, each substituted with a propan-2-yl group, and a methyl group at the 4-position of one of the pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:
-
Formation of the Pyrazole Rings: : The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions. The reaction typically proceeds via cyclization to form the pyrazole ring.
-
Substitution with Propan-2-yl Groups: : The next step involves the introduction of propan-2-yl groups at the 1-position of the pyrazole rings. This can be achieved through alkylation reactions using propan-2-yl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
-
Methylation at the 4-Position: : The methyl group at the 4-position of one of the pyrazole rings can be introduced through a methylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.
-
Formation of the Amine Linkage: : The final step involves the formation of the amine linkage between the two pyrazole rings. This can be achieved through a reductive amination reaction using a suitable reducing agent, such as sodium cyanoborohydride, in the presence of a suitable amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to convert the pyrazole rings to their corresponding dihydropyrazole derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo substitution reactions at the pyrazole rings, particularly at the 3- and 5-positions. Common reagents for substitution reactions include halogens, sulfonyl chlorides, and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and alkyl halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated, sulfonylated, and alkylated pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, aerospace, and automotive industries.
作用机制
The mechanism of action of 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine: A simpler derivative with only one pyrazole ring.
1-(propan-2-yl)-1H-pyrazol-4-amine: A related compound with a single pyrazole ring and an amine group.
4-methyl-1-(propan-2-yl)-N-(methyl)-1H-pyrazol-3-amine: A derivative with a methyl group instead of the {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl} group.
Uniqueness
The uniqueness of 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine lies in its dual pyrazole ring structure, which provides enhanced stability and reactivity compared to simpler derivatives. This unique structure allows for a broader range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C14H23N5 |
|---|---|
分子量 |
261.37 g/mol |
IUPAC 名称 |
4-methyl-1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-10(2)18-9-13(7-16-18)6-15-14-12(5)8-19(17-14)11(3)4/h7-11H,6H2,1-5H3,(H,15,17) |
InChI 键 |
UVBFVGKXJXDVLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)

![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)



![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
![N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid](/img/structure/B11734092.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
